Salbutamol acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Salbutamol acetate can be synthesized through several methods. One common route involves the reaction of 4-hydroxyacetophenone with formaldehyde and hydrochloric acid to produce 4-hydroxy-3-chloromethylacetophenone. This intermediate is then acylated with acetic anhydride and acetic acid in the presence of sodium acetate to form a diacetate, which is subsequently brominated to yield a bromo ketone. The bromo ketone is then reacted with N-(tert-butyl)benzylamine, followed by treatment with hydrochloric acid to produce the hydrochloride of the amino ketone. This is finally converted to the free base by treatment with a sodium carbonate solution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Salbutamol acetate undergoes various chemical reactions, including:
Oxidation: Salbutamol can be oxidized to form salbutamol sulfate.
Reduction: The carbonyl group in intermediates can be reduced to primary alcohols using reducing agents like sodium borohydride.
Substitution: Halogenated intermediates can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Salbutamol sulfate.
Reduction: Primary alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Salbutamol acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-2 adrenergic receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Extensively studied for its therapeutic effects in treating asthma and COPD.
Industry: Used in the development of inhalation devices and formulations for respiratory therapies
Mechanism of Action
Salbutamol acetate works by stimulating beta-2 adrenergic receptors in the bronchial smooth muscle. This activation leads to the production of cyclic adenosine monophosphate (cAMP), which in turn causes the relaxation of bronchial smooth muscle and dilation of the airways. The increased cAMP levels result in the phosphorylation of muscle regulatory proteins and modification of cellular calcium concentrations, facilitating muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
Terbutaline: Another beta-2 adrenergic receptor agonist with a similar mechanism of action but different pharmacokinetic properties.
Fenoterol: A beta-2 agonist used for similar indications but with a different chemical structure.
Levalbuterol: The R-isomer of salbutamol, which has a higher affinity for beta-2 receptors and is associated with fewer side effects
Uniqueness
Salbutamol acetate is unique due to its high selectivity for beta-2 adrenergic receptors, which minimizes its effects on beta-1 receptors in the heart. This selectivity makes it particularly effective for treating respiratory conditions with fewer cardiovascular side effects compared to less selective beta agonists .
Properties
IUPAC Name |
[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-10(17)20-9-12-7-11(5-6-13(12)18)14(19)8-16-15(2,3)4/h5-7,14,16,18-19H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFWQUNNFLNQDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420043-41-9 | |
Record name | 1420043-41-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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